

# Technical Profile: 3-(Chloromethyl)-3-ethyl-5-methylheptane

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## Compound of Interest

Compound Name: 3-(Chloromethyl)-3-ethyl-5-methylheptane

Cat. No.: B13652453

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## Executive Summary

**3-(Chloromethyl)-3-ethyl-5-methylheptane** (C<sub>11</sub>H<sub>23</sub>Cl) represents a class of highly hindered primary alkyl chlorides. Structurally characterized by a quaternary carbon at the

-position relative to the chlorine atom, this molecule exhibits "neopentyl-like" steric resistance, making it kinetically inert to standard nucleophilic attacks while prone to skeletal rearrangements under cationic conditions.

This guide provides a comprehensive analysis of its structural topology, validated synthetic pathways avoiding common isomerization pitfalls, and its utility as a lipophilic scaffold in medicinal chemistry and materials science.

## Structural Analysis & Stereochemistry

### Topological Breakdown

The molecule consists of a heptane backbone functionalized at the C3 and C5 positions.

- C3 Position (Quaternary): This carbon is bonded to:

- An ethyl group (part of the main chain C1-C2).
- A second ethyl substituent.<sup>[1]</sup>
- A chloromethyl group (-CH<sub>2</sub>Cl).<sup>[2][3]</sup>
- A 2-methylbutyl moiety (the C4-C7 segment).
- C5 Position (Tertiary, Chiral): The C5 carbon is a chiral center, bonded to a methyl group, an ethyl group (C6-C7), a methylene group (C4), and a hydrogen atom.

## Stereochemical Complexity

While the C3 position possesses four unique groups in terms of connectivity (Ethyl, Ethyl, Chloromethyl, 2-methylbutyl), the presence of two ethyl groups might suggest achirality. However, the chiral influence of C5 renders the two ethyl groups at C3 diastereotopic.

- Chirality: The molecule exists as a pair of enantiomers determined by the configuration at C5 ( and ).
- Prochirality: The C3 center is prochiral. In a high-resolution NMR spectrum, the methylene protons of the two ethyl groups at C3 would appear magnetically non-equivalent (anisochronous) due to the lack of a plane of symmetry imposed by the distal C5 center.

## Physicochemical Properties (Predicted)

Data derived from structure-property relationships (SPR) of homologous hindered chloroalkanes.

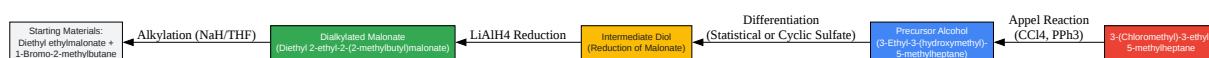
Property	Value (Est.)	Rationale
Molecular Formula	C <sub>11</sub> H <sub>23</sub> Cl	Exact Mass: 206.14
Molecular Weight	206.78 g/mol	-
Boiling Point	225°C - 235°C	High MW + branched structure increases London dispersion forces relative to linear isomers.
LogP (Lipophilicity)	-5.8	Highly lipophilic; negligible water solubility.
Density	0.89 - 0.91 g/mL	Typical for halogenated branched alkanes.
Refractive Index	1.445	Estimated based on molar refraction contributions.

## Synthetic Methodology

Direct chlorination of the parent hydrocarbon (3,3-diethyl-5-methylheptane) is non-viable due to poor selectivity (statistical chlorination at multiple positions). The only robust route is the de novo construction of the quaternary center followed by functional group interconversion.

## Retrosynthetic Analysis

The most reliable disconnection leads back to Diethyl ethylmalonate and 1-bromo-2-methylbutane.



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Figure 1: Retrosynthetic pathway designed to establish the quaternary C3 center prior to chlorination.

## Step-by-Step Protocol

### Step 1: Construction of the Carbon Skeleton

Reaction: Alkylation of Diethyl ethylmalonate.

- Reagents: Sodium hydride (1.1 eq), THF (anhydrous), Diethyl ethylmalonate (1.0 eq), 1-bromo-2-methylbutane (1.2 eq).
- Procedure: Generate the enolate of diethyl ethylmalonate with NaH at 0°C. Add 1-bromo-2-methylbutane dropwise. Reflux for 24-48 hours (steric hindrance requires thermal driving).
- Validation: Monitor disappearance of starting material via GC-MS.

### Step 2: Reduction to the Diol

Reaction: Global reduction of esters.

- Reagents: Lithium Aluminum Hydride (LiAlH<sub>4</sub>, 2.5 eq), Diethyl ether.
- Procedure: Standard Fieser workup to yield 2-ethyl-2-(2-methylbutyl)propane-1,3-diol.

### Step 3: Desymmetrization & Deoxygenation

Critical Step: Converting one -CH<sub>2</sub>OH to -CH<sub>3</sub> (Ethyl group formation) while keeping the other for chlorination.

- Monotosylation: Treat diol with 1.0 eq Tosyl chloride (TsCl) and Pyridine. Statistical distribution yields Mono-Ts, Di-Ts, and unreacted Diol. Separate via column chromatography. [\[4\]](#)
- Reduction: Treat the monotosylate with LiAlH<sub>4</sub>. The -OTs group is reduced to -H (forming the ethyl group), leaving the remaining -CH<sub>2</sub>OH intact.
- Intermediate: 3-ethyl-5-methyl-3-(hydroxymethyl)heptane.

### Step 4: Chlorination (The Appel Reaction)

Why Appel? Acid-catalyzed chlorination (e.g., HCl/ZnCl<sub>2</sub>) is strictly forbidden here. The formation of a primary carbocation adjacent to a quaternary center guarantees Wagner-

Meerwein rearrangement (1,2-ethyl shift). The Appel reaction proceeds under neutral conditions via an  $S_N2$  mechanism.

- Reagents: Triphenylphosphine ( $PPh_3$ , 1.2 eq), Carbon Tetrachloride ( $CCl_4$ ) or Hexachloroacetone.
- Mechanism: Activation of alcohol oxygen by phosphorous, followed by backside attack of chloride.
- Note: Even with Appel conditions, the reaction may be slow due to the "neopentyl" steric barrier. Elevated temperatures in 1,2-dichloroethane may be required.

## Reactivity Profile: The "Neopentyl" Effect[1]

The chemical behavior of **3-(Chloromethyl)-3-ethyl-5-methylheptane** is defined by extreme steric shielding.

## Nucleophilic Substitution ( $S_N2$ )

- Status: Virtually Inert.
- Reasoning: The backside trajectory required for the nucleophile is blocked by the three alkyl groups (Ethyl, Ethyl, 2-methylbutyl) on the -carbon ( $C3$ ). Standard nucleophiles ( $NaCN$ ,  $NaN_3$ ) will fail to react under normal conditions.

## Solvolysis ( $S_N1$ ) & Rearrangement

Under forcing conditions (Lewis acids,  $Ag^+$  salts), the molecule will ionize. However, the incipient primary carbocation is too unstable to exist. The reaction proceeds via a concerted ionization-migration (

process).



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Figure 2: Expected rearrangement pathway. An ethyl group migrates from C3 to the primary carbon, generating a stable tertiary carbocation.

## Applications & Safety

### Research Applications

- **Mechanistic Probes:** Used as a "clock" molecule to measure the rate of alkyl migration in solvolysis studies.
- **Lipophilic Spacers:** In drug design, this motif serves as a metabolically stable, highly lipophilic spacer that resists P450 oxidation due to the absence of hydrogens on the quaternary C3.

### Handling & Safety

- **Hazard:** Alkyl chlorides are potential alkylating agents (though this specific one is weak).
- **Precaution:** Treat as a potential carcinogen (analogy to other alkylating halides).[1][4] Use gloves and fume hood.
- **Disposal:** High-temperature incineration with scrubber for HCl.

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